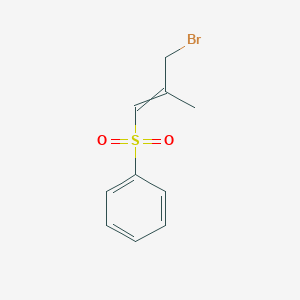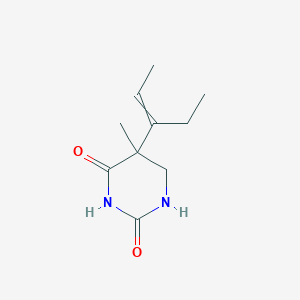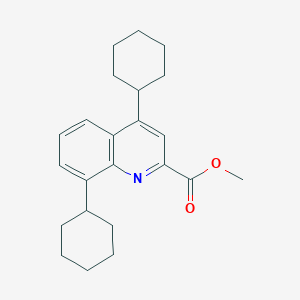
Methyl 4,8-dicyclohexylquinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4,8-dicyclohexylquinoline-2-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core substituted with two cyclohexyl groups at positions 4 and 8, and a methyl ester group at position 2. The presence of these substituents imparts distinct chemical and physical properties to the molecule, making it a subject of interest in synthetic organic chemistry and medicinal research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,8-dicyclohexylquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4,8-dicyclohexylquinoline-2-carboxylic acid with methanol in the presence of a strong acid catalyst can yield the desired ester. The reaction conditions often involve refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact.
化学反応の分析
Types of Reactions
Methyl 4,8-dicyclohexylquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Methyl 4,8-dicyclohexylquinoline-2-methanol.
Substitution: Halogenated or nitrated quinoline derivatives.
科学的研究の応用
Methyl 4,8-dicyclohexylquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 4,8-dicyclohexylquinoline-2-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting cellular pathways and functions.
類似化合物との比較
Similar Compounds
Methyl 4,8-dichloroquinoline-2-carboxylate: Similar structure but with chlorine substituents instead of cyclohexyl groups.
Methyl 4,8-dimethylquinoline-2-carboxylate: Features methyl groups instead of cyclohexyl groups.
Uniqueness
Methyl 4,8-dicyclohexylquinoline-2-carboxylate is unique due to the presence of bulky cyclohexyl groups, which can influence its steric and electronic properties. This uniqueness can result in distinct biological activities and chemical reactivity compared to its analogs.
特性
CAS番号 |
753487-62-6 |
|---|---|
分子式 |
C23H29NO2 |
分子量 |
351.5 g/mol |
IUPAC名 |
methyl 4,8-dicyclohexylquinoline-2-carboxylate |
InChI |
InChI=1S/C23H29NO2/c1-26-23(25)21-15-20(17-11-6-3-7-12-17)19-14-8-13-18(22(19)24-21)16-9-4-2-5-10-16/h8,13-17H,2-7,9-12H2,1H3 |
InChIキー |
SBYLOYPFWWDWCQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC2=C(C=CC=C2C3CCCCC3)C(=C1)C4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


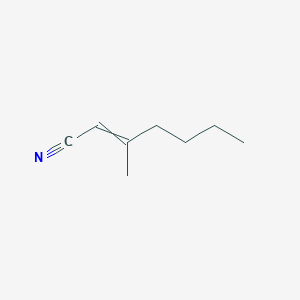
![N-{[4-(5-Methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14210893.png)
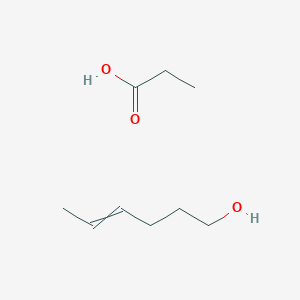

![Triphenyl[4-(pyren-1-yl)phenyl]silane](/img/structure/B14210907.png)
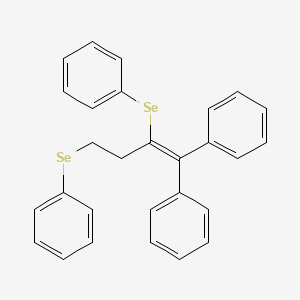
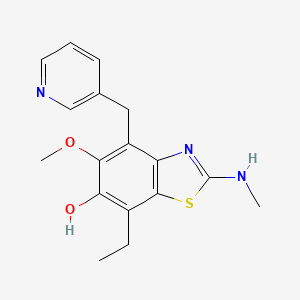
![4-[Bis(4-chlorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B14210916.png)
![3-Methyl-5-(thiophen-3-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14210919.png)
![ethyl 4-[(1S,2S)-2-methyl-6-oxocyclohexyl]benzoate](/img/structure/B14210920.png)


